molecular formula C21H16N6O4 B308519 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone

5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone

Cat. No.: B308519
M. Wt: 416.4 g/mol
InChI Key: CPVUJBKNSIFPSP-WSDLNYQXSA-N
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Description

5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone typically involves multiple steps, including the formation of the triazine ring and the introduction of the methoxyphenyl and nitrophenyl groups. Common synthetic routes may include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzene derivatives and suitable coupling reagents.

    Addition of the Nitrophenyl Group: This can be done using nitro-substituted aromatic compounds and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazin-3-amine
  • 5-(4-methoxyphenyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazin-3-amine

Uniqueness

The uniqueness of 5-{3-nitrophenyl}-2-furaldehyde [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C21H16N6O4

Molecular Weight

416.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazin-3-amine

InChI

InChI=1S/C21H16N6O4/c1-30-17-7-5-14(6-8-17)19-13-23-26-21(24-19)25-22-12-18-9-10-20(31-18)15-3-2-4-16(11-15)27(28)29/h2-13H,1H3,(H,24,25,26)/b22-12+

InChI Key

CPVUJBKNSIFPSP-WSDLNYQXSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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